Isoquinolinium, 5-nitro-2-(phenylmethyl)-
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Overview
Description
Isoquinolinium, 5-nitro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a nitro group at the 5-position and a phenylmethyl group at the 2-position of the isoquinolinium ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 5-nitro-2-(phenylmethyl)- typically involves the alkylation of isoquinoline derivatives with halogen-containing reagents. One common method is the bromination of N,N-dipropargylammonium salts, followed by the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . This process is characterized by mild reaction conditions and good yields of the target product.
Industrial Production Methods
Industrial production of Isoquinolinium, 5-nitro-2-(phenylmethyl)- may involve large-scale synthesis using similar synthetic routes as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 5-nitro-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong bases or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized isoquinolinium salts .
Scientific Research Applications
Isoquinolinium, 5-nitro-2-(phenylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinolinium, 5-nitro-2-(phenylmethyl)- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-5-nitroisoquinolinium bromide
- 2-(2-(4-nitrophenyl)-2-oxo-ethyl)-isoquinolinium bromide
- 2-(2-(3-nitrophenyl)-2-oxo-ethyl)-isoquinolinium bromide
Uniqueness
Isoquinolinium, 5-nitro-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52166-52-6 |
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Molecular Formula |
C16H13N2O2+ |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-benzyl-5-nitroisoquinolin-2-ium |
InChI |
InChI=1S/C16H13N2O2/c19-18(20)16-8-4-7-14-12-17(10-9-15(14)16)11-13-5-2-1-3-6-13/h1-10,12H,11H2/q+1 |
InChI Key |
VAZPDZMZUJEZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC3=C(C=C2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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